molecular formula C6H12N2O2 B6236982 N,N,N',N'-tetramethylethanediamide CAS No. 1608-14-6

N,N,N',N'-tetramethylethanediamide

Cat. No.: B6236982
CAS No.: 1608-14-6
M. Wt: 144.2
InChI Key:
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Description

N,N,N’,N’-tetramethylethanediamide, also known as N,N,N’,N’-tetramethylethylenediamine, is a chemical compound with the formula (CH₃)₂NCH₂CH₂N(CH₃)₂. This compound is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups. It is a colorless liquid, although older samples may appear yellow . It is widely used in various chemical processes due to its properties as a bidentate tertiary amine and a Lewis base .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-tetramethylethanediamide can be synthesized through the alkylation of ethylenediamine with methyl iodide or dimethyl sulfate. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrogen iodide or sulfuric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, N,N,N’,N’-tetramethylethanediamide is often produced through the continuous flow process, which allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is scaled up and optimized for industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethylethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and reaction times .

Major Products

The major products formed from these reactions include N,N,N’,N’-tetramethyl-1,2-ethanediamine oxide from oxidation, N,N,N’,N’-tetramethyl-1,2-ethanediamine from reduction, and various substituted derivatives from substitution reactions .

Mechanism of Action

N,N,N’,N’-tetramethylethanediamide exerts its effects primarily through its ability to act as a Lewis base and a bidentate ligand. It can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In polymerization reactions, it catalyzes the formation of free radicals from ammonium persulfate or riboflavin, which then initiate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetramethyl-1,3-propanediamine
  • N,N,N’,N’-tetramethyl-1,2-propanediamine
  • N,N,N’,N’-tetramethyl-1,4-butanediamine

Uniqueness

N,N,N’,N’-tetramethylethanediamide is unique due to its specific structure, which allows it to act as a bidentate ligand and a Lewis base. This makes it particularly useful in organolithium chemistry and polymerization reactions, where it can enhance the efficiency and selectivity of the reactions .

Properties

CAS No.

1608-14-6

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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